3-{[4-(methoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(methoxycarbonyl)phenyl]carbamoyl}bicyclo[221]heptane-2-carboxylic acid is a complex organic compound with a unique bicyclic structure This compound is characterized by the presence of a bicyclo[221]heptane core, which is a seven-membered ring system, and functional groups such as methoxycarbonyl and phenylcarbamoyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(methoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid typically involves a multi-step process. One common method is the Diels-Alder reaction, where furan reacts with maleic anhydride in toluene at room temperature to form an intermediate product. This intermediate is then subjected to further reactions, such as esterification and amidation, to introduce the methoxycarbonyl and phenylcarbamoyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(methoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-{[4-(methoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[4-(methoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(Methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid: Shares a similar bicyclic structure but lacks the phenylcarbamoyl group.
3-(Thiazol-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid: Contains a thiazole ring instead of the phenyl group.
Uniqueness
The presence of the phenylcarbamoyl group in 3-{[4-(methoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid distinguishes it from other similar compounds.
Properties
Molecular Formula |
C17H19NO5 |
---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
2-[(4-methoxycarbonylphenyl)carbamoyl]bicyclo[2.2.1]heptane-3-carboxylic acid |
InChI |
InChI=1S/C17H19NO5/c1-23-17(22)9-4-6-12(7-5-9)18-15(19)13-10-2-3-11(8-10)14(13)16(20)21/h4-7,10-11,13-14H,2-3,8H2,1H3,(H,18,19)(H,20,21) |
InChI Key |
LXHJRRBSWSQQRM-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2C3CCC(C3)C2C(=O)O |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2C3CCC(C3)C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.